Mpp-pica is classified as a synthetic cannabinoid, specifically a member of the indole-based synthetic cannabinoids. These compounds are often structurally related to tetrahydrocannabinol, the principal psychoactive component of cannabis. Mpp-pica has been identified in forensic samples and is typically encountered in forms such as infused papers or herbal mixtures marketed as "spice" or "K2" .
The synthesis of Mpp-pica involves several chemical reactions that produce the final compound from simpler precursors. The methods typically employed include:
In one study, high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) were utilized for the characterization and quantification of Mpp-pica . The synthesis process is detailed with specific attention to conditions such as temperature, solvent choice, and reaction times.
Mpp-pica features a complex molecular structure typical of synthetic cannabinoids. The structural formula includes an indole core with various substituents that enhance its binding affinity to cannabinoid receptors.
The molecular formula for Mpp-pica can be represented as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to elucidate its structure .
Mpp-pica undergoes various chemical reactions that are essential for its activity as a cannabinoid receptor agonist. Key reactions include:
Studies have shown that Mpp-pica exhibits high potency in receptor binding assays, indicating its strong interaction with cannabinoid receptors .
The mechanism of action of Mpp-pica primarily involves its interaction with cannabinoid receptors in the brain. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that result in psychoactive effects similar to those produced by delta-9-tetrahydrocannabinol.
Data from pharmacological evaluations indicate that Mpp-pica has a high affinity for both CB1 and CB2 receptors, leading to significant activation of these pathways . This activation can result in various physiological effects, including altered mood, perception, and cognition.
Mpp-pica exhibits several notable physical and chemical properties:
Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been utilized for detecting and quantifying Mpp-pica in various samples .
Mpp-pica is primarily used in scientific research focused on understanding synthetic cannabinoids' pharmacological effects and potential therapeutic applications. Its use extends to:
The development of synthetic cannabinoids originated in academic and pharmaceutical research during the 1960s–1980s, with initial compounds like Dimethylheptylpyran and Nabilone designed as therapeutic agents targeting the endocannabinoid system. By the early 2000s, however, these molecules began appearing as unregulated recreational substances, marketed as "legal highs" under brands like "Spice" and "K2." The first-generation SCRAs—exemplified by aminoalkylindoles JWH-018 and CP-47,497—dominated markets until 2009, when regulatory actions prompted a structural shift. Patent literature from Pfizer (2009) detailing indole-3-carboxamides with amino acid head groups subsequently inspired a new wave of SCRAs. MPP-PICA represents an iteration of this scaffold, emerging circa 2018–2020 as part of a cohort featuring tert-leucinamide or valinamide head groups paired with halogenated alkyl tails. This transition aligned with China's 2021 blanket ban on SCRA production, accelerating the introduction of structurally novel analogues like MPP-PICA into global drug markets [1] [5] [9].
MPP-PICA is classified pharmacologically as a high-potency cannabimimetic with the chemical name methyl 2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3-methylpentanoate. Its structure comprises four domains governing receptor interaction:
Table 1: Structural Analogues of Methylphenylpentyl-Pentylindole Carboxamide and Pharmacological Parameters
| Compound | Core | Head Group | CB1 EC₅₀ (nM) | CB1 Efficacy (% CP55,940) |
|---|---|---|---|---|
| MPP-PICA | Indole | Methyl valinate | 32.9 [2] | 142–378 [2] |
| 5F-MDMB-PICA | Indole | Methyl tert-leucinate | 0.45 [5] | 108–130 [1] |
| MDMB-4en-PINACA | Indazole | Methyl tert-leucinate | 2.33 [2] | >150 [6] |
| ADB-BINACA | Indazole | tert-Leucinamide | 6.36 [2] | 175 [2] |
Structurally, MPP-PICA most closely parallels 5F-MDMB-PICA (differing only in head group stereochemistry) and MMB-4en-PICA (sharing the valinamide motif with unsaturated tail). Activity data confirm that tert-leucinamide variants (e.g., MDMB-4en-PINACA) typically exceed valinamide derivatives like MPP-PICA in CB1 potency, though both classes demonstrate higher efficacy than Δ9-THC. This structure-activity relationship rationalizes MPP-PICA’s intermediate positioning within contemporary SCRA hierarchies [2] [6] [7].
MPP-PICA emerged during a period of accelerated SCRA diversification, with first detections occurring in European and North American forensic samples between 2018–2020. Systematic toxicological screening identified MPP-PICA in 3.7% of synthetic cannabinoid-positive casework across the United States in 2019–2020, though prevalence lagged behind dominant analogues like 5F-MDMB-PICA and MDMB-4en-PINACA. Seizure data from the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) indicated sporadic appearances in Hungary, Germany, and Turkey, primarily in herbal blends and impregnated paper products. By 2021, MPP-PICA constituted <1% of the global SCRA market, with concentrated use in correctional facilities and marginalized communities due to low cost and discreet administration.
Table 2: Regional Prevalence of Methylphenylpentyl-Pentylindole Carboxamide (2019–2024)
| Region | First Reported | Matrix | 2021 Prevalence | 2023 Prevalence |
|---|---|---|---|---|
| North America | 2019 | Herbal blends, e-liquids | 3.2% of SCRA seizures | 1.1% of SCRA seizures |
| Western Europe | 2020 | Impregnated papers, powders | 0.8% of SCRA seizures | 0.3% of SCRA seizures |
| Asia-Pacific | 2021 | Powdered formulations | <0.1% | Not detected |
Web monitoring using crawlers like NPS.Finder® has identified MPP-PICA discussions across 12 psychonaut forums between 2020–2024, with 78 unique user reports detailing subjective effects. These digital traces suggest persistent niche availability despite declining forensic prevalence. The compound’s transient market presence exemplifies the "accelerated replacement" phenomenon characterizing SCRAs post-2020, whereby analogues persist regionally after global decline [3] [9].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6